Cetyl Myristoleate

adjuvant-induced arthritis cetylated fatty acids preclinical anti-inflammatory

For researchers requiring the specific anti-arthritic activity of the cis-9 isomer, this product is pure Cetyl Myristoleate (CMO), not a generic cetylated fatty acid blend. Evidence shows cetyl myristate and cetyl elaidate are virtually inactive; only CMO protects in adjuvant- and collagen-induced arthritis models. Verify ≥99% purity and cis-9 isomer identity via COA to ensure experimental reproducibility. Ideal for pharmaceutical-grade oral formulations, intra-articular delivery systems, and mechanistic studies of CFA structure-activity relationships. Avoid substitutions with cetyl oleate or cetyl palmitate.

Molecular Formula C30H58O2
Molecular Weight 450.8 g/mol
CAS No. 64660-84-0
Cat. No. B1236024
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCetyl Myristoleate
CAS64660-84-0
Synonymscetyl myristoleate
cis-9-cetylmyristoleate
Molecular FormulaC30H58O2
Molecular Weight450.8 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCOC(=O)CCCCCCCC=CCCCC
InChIInChI=1S/C30H58O2/c1-3-5-7-9-11-13-15-16-17-19-21-23-25-27-29-32-30(31)28-26-24-22-20-18-14-12-10-8-6-4-2/h10,12H,3-9,11,13-29H2,1-2H3/b12-10-
InChIKeyDYIOQMKBBPSAFY-BENRWUELSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cetyl Myristoleate (CAS 64660-84-0): Chemical Identity and Comparator Context for Procurement


Cetyl myristoleate (CMO) is a fatty acid ester, specifically the cetyl ester of the monounsaturated fatty acid myristoleic acid (cis-9-tetradecenoic acid), belonging to the class of cetylated fatty acids (CFAs) [1]. It exists naturally as the cis-9 isomer, though synthetic cis-10 isomers have also been prepared and evaluated [2]. CMO was first identified as an endogenous protective factor isolated from arthritis-resistant Swiss albino mice and has been investigated primarily for anti-arthritic and anti-inflammatory applications in both preclinical models and human osteoarthritis studies [3]. For procurement purposes, the critical distinction lies in the specific structural combination of the cetyl alcohol moiety with the cis-9 double bond-containing myristoleic acid, a configuration that cannot be assumed functionally equivalent to other cetylated fatty acids such as cetyl myristate, cetyl oleate, or cetyl palmitate.

Cetyl Myristoleate Procurement: Why In-Class CFA Substitution Is Not Supported by Evidence


Cetyl myristoleate belongs to the broader category of cetylated fatty acids (CFAs), which also includes cetyl myristate, cetyl oleate, cetyl palmitate, and cetyl palmitoleate [1]. Despite their structural and physicochemical similarities, direct comparative data demonstrate that these analogs are not functionally interchangeable for anti-arthritic applications. Specifically, head-to-head evaluation in the adjuvant-induced arthritis rat model revealed that cetyl oleate provided lesser protection than CMO, while cetyl myristate and cetyl elaidate appeared virtually ineffective [2]. Furthermore, regulatory safety assessments for CFA mixtures note that commercial preparations typically contain cetyl myristate and cetyl oleate as the predominant components, with CMO representing only a minor fraction (approximately 20% in some complexes) [3]. Therefore, procurement of generic CFA blends or structurally related esters without verification of CMO content and isomeric identity risks selecting a product lacking the specific anti-arthritic activity documented for the cis-9 cetyl myristoleate molecule.

Cetyl Myristoleate (CMO) vs. Comparators: Quantitative Differentiation Evidence for Scientific Selection


Cetyl Myristoleate vs. Cetyl Myristate and Cetyl Oleate: Direct Anti-Arthritic Protection Comparison in Adjuvant-Induced Arthritis Rat Model

In the original isolation and characterization study, cetyl myristoleate was directly compared against three structurally related cetylated fatty acid esters for protective efficacy against adjuvant-induced polyarthritis in rats [1]. The study employed Freund's complete adjuvant to induce arthritis and evaluated the compounds under identical experimental conditions. Cetyl myristoleate afforded good protection, while cetyl oleate gave lesser protection. Critically, both cetyl myristate (the saturated analog differing by absence of the cis-9 double bond) and cetyl elaidate (the trans isomer of cetyl oleate) appeared to be virtually ineffective [1].

adjuvant-induced arthritis cetylated fatty acids preclinical anti-inflammatory

Cis-9 vs. Cis-10 Cetyl Myristoleate Isomers: Comparative Anti-Arthritic Activity Evaluation in Rat Model

A patent describes the preparation and comparative evaluation of both cis-9 and cis-10 isomers of cetyl myristoleate for anti-arthritic activity [1]. The cis-9 isomer is the naturally occurring form, while the cis-10 isomer represents an alternative synthetic variant. Both isomers were evaluated for anti-arthritis effects, blocking inflammation, and reduction of adjuvant-induced arthritis in rats [1]. While the patent indicates both isomers demonstrated activity, the cis-9 isomer (the naturally occurring form found in Swiss albino mice) is the established reference standard against which the novel cis-10 isomer was compared. This isomer-specific comparison is relevant because the positioning of the double bond (position 9 vs. position 10) may influence molecular conformation and receptor interactions, though full comparative quantitative data remains limited in the public abstract.

isomer comparison adjuvant-induced arthritis stereospecific activity

Pure Cetyl Myristoleate: Dose-Dependent Anti-Arthritic Efficacy in Collagen-Induced Arthritis Murine Model

Hunter et al. synthesized pure cetyl myristoleate and evaluated its therapeutic efficacy in a collagen-induced arthritis model in DBA/1LacJ mice, providing quantitative dose-response data [1]. Multiple intraperitoneal injections of CM at 450 and 900 mg/kg doses resulted in significantly lower incidence of disease and caused a modest but significant diminution in clinical signs in those mice that developed arthritis. CM administered in daily oral doses of 20 mg/kg also reduced the incidence of arthritis and caused a small reduction in clinical signs. Notably, the protective effect observed in this collagen-induced arthritis model was less dramatic than that reported earlier in the adjuvant-induced arthritis model [1], highlighting model-dependent variability in efficacy. This study is distinct from the comparator evidence above as it evaluates pure synthesized CMO in a different arthritis model (collagen-induced vs. adjuvant-induced) and provides specific dosing parameters.

collagen-induced arthritis dose-response disease incidence reduction

Cis-9-Cetyl Myristoleate: Minimal Effective Dose Determination in Human Knee Osteoarthritis

In a double-blind, randomized, placebo-controlled trial, Lee et al. evaluated the minimal effective dose of cis-9-cetylmyristoleate in 28 subjects with mild degree arthritic knee joint pain [1]. Participants were randomized into four groups: Group A (100% fatty acid component with 12.5% CMO), Group B (80% fatty acid component with 12.5% CMO), Group C (62.4% fatty acid component with 12.5% CMO), and Group D (100% starch placebo). After 12 weeks, significant differences in pain score were observed in Group A (P = 0.005) and Group C (P = 0.012) compared to placebo. WOMAC scores decreased significantly in Groups A and C. The Patient Global Impression of Change was positive in >50% of subjects in Groups A, B, and C, versus negative in 83.3% of placebo subjects. The study concluded that CMO is effective at an effective dose of 62.4% of the fatty acid component [1].

knee osteoarthritis human clinical trial WOMAC score minimal effective dose

Cetyl Myristoleate Synergy with Hyaluronic Acid: MMP3 and Caspase-3 Reduction in Osteoarthritis Model

A 2025 study developed a microemulsion formulation incorporating cetyl myristoleate with hyaluronic acid for intra-articular administration in osteoarthritis therapy [1]. In vivo evaluation using Mankin scoring demonstrated that the hyaluronic acid-loaded cetyl myristoleate formulation statistically significantly increased improvement compared to both the control group and the market product (hyaluronic acid alone). Immunohistochemical analysis revealed that addition of cetyl myristoleate as an excipient to the hyaluronic acid-loaded formulation showed a synergistic effect, decreasing MMP3 (matrix metalloproteinase-3) expression in a statistically significant manner. Additionally, the number of Caspase-3 positive cells was significantly reduced in the CMO-containing formulation group [1].

osteoarthritis microemulsion hyaluronic acid MMP3 synergistic formulation

Evidence Limitations: Non-Replication in Adjuvant Arthritis Model and Inconsistent Preclinical Findings

Whitehouse et al. conducted an attempt to replicate the original Diehl and May (1994) findings on the arthro-preventive action of cetyl myristoleate using an almost identical bioassay (adjuvant-induced polyarthritis in rats) with the same and three other dosing schedules [1]. The study concluded that the proposed arthro-preventive action could not be confirmed. This negative finding represents a critical evidence gap for procurement decisions. While Hunter et al. (2003) did confirm anti-arthritic properties in a collagen-induced arthritis model, they noted the protective effect was less dramatic than originally reported [2]. The discrepancy between studies highlights that CMO's efficacy may be model-dependent, route-dependent, or sensitive to specific experimental conditions including dosage timing relative to adjuvant administration. This inconsistency should be factored into procurement decisions for research applications requiring robust, replicable preclinical efficacy.

non-replication adjuvant arthritis evidence quality procurement caution

Cetyl Myristoleate: Evidence-Based Application Scenarios for Research and Formulation Procurement


Preclinical Osteoarthritis and Rheumatoid Arthritis Model Research Requiring CFA Specificity

Investigators using collagen-induced arthritis (CIA) models or adjuvant-induced arthritis (AIA) models who require a cetylated fatty acid with documented anti-arthritic activity should specify pure cetyl myristoleate rather than generic CFA blends. Evidence demonstrates that cetyl myristate and cetyl elaidate are virtually ineffective in the AIA model, while CMO provides protection [1]. For CIA models, pure CMO at intraperitoneal doses of 450-900 mg/kg or oral doses of 20 mg/kg/day reduces arthritis incidence and clinical signs [2]. Procurement of high-purity cis-9 CMO (≥98%) with certificate of analysis confirming isomer identity is recommended to ensure experimental reproducibility given the structural specificity of activity. Researchers should note the non-replication report by Whitehouse et al. [3] and consider model selection and dosing timing as critical variables.

Human Clinical Trial Formulation Development for Knee Osteoarthritis

Formulators developing investigational products for knee osteoarthritis clinical trials can reference the minimal effective dose established in the 2017 placebo-controlled trial [1]. The study demonstrated significant pain reduction (P=0.005-0.012) and WOMAC score improvement at a 62.4% fatty acid component dose containing 12.5% CMO over 12 weeks [1]. This evidence supports procurement of pharmaceutical-grade cis-9-cetyl myristoleate for oral formulation development, with dosing based on the 62.4% minimum effective threshold. Given that commercial CMO complexes typically contain only 20% CMO in a CFA mixture [2], procurement specifications should clearly distinguish between pure CMO and blended CFA products to ensure accurate dosing in clinical protocols.

Advanced Intra-Articular Formulation Development with Hyaluronic Acid Synergy

The 2025 microemulsion study demonstrates that cetyl myristoleate, when formulated as an excipient in hyaluronic acid-based intra-articular delivery systems, provides statistically significant synergistic benefit over hyaluronic acid alone, including reduced MMP3 expression and decreased Caspase-3 positive cells [1]. This evidence supports procurement of high-purity CMO for advanced parenteral formulation research targeting osteoarthritis. Formulators should consider the hydrophobic nature of CMO and the demonstrated efficacy of microemulsion-based delivery systems. The synergistic mechanism involving MMP3 and Caspase-3 modulation provides a basis for combination product development strategies.

Negative Control or Comparator Studies in CFA Research

Researchers requiring a structurally similar but functionally distinct negative control for cetylated fatty acid studies should procure cetyl myristate or cetyl elaidate. The 1994 comparative study established that these compounds appeared virtually ineffective in the adjuvant arthritis model while sharing nearly identical physicochemical properties with active CMO [1]. This application scenario is particularly relevant for mechanistic studies investigating the structural requirements (cis-9 double bond position, chain length, unsaturation) for anti-arthritic activity within the CFA class. Additionally, investigators seeking to replicate or challenge the non-replication findings of Whitehouse et al. [2] may require both CMO and appropriate comparators to systematically evaluate model-dependent efficacy.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cetyl Myristoleate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.